1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide

Overview

Description

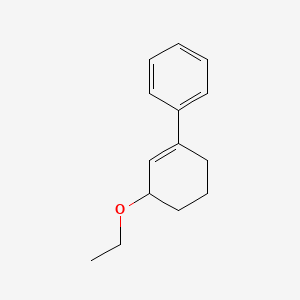

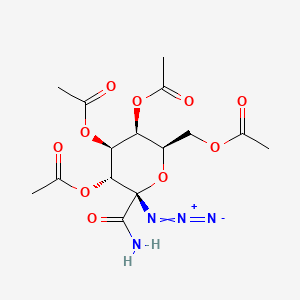

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is an organic compound with the empirical formula C10H11NO2 . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions have been used. More recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid consists of a tetrahydroisoquinoline ring attached to a carboxylic acid group . The molecular weight of the compound is 177.20 .Chemical Reactions Analysis

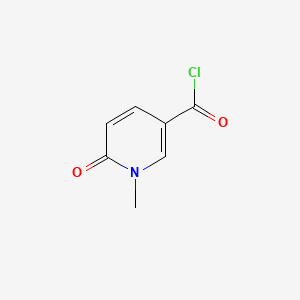

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . The derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a solid compound . Its InChI string is1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) .

Scientific Research Applications

CFTR Mediated Chloride Transport

A study identified a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. These compounds showed significant potency improvement, suggesting potential applications in cystic fibrosis research (Hirth et al., 2005).

Synthesis of Alkaloids

Research involving the synthesis of tetrahydroisoquinolines through alkylation at the 1-position of phenylalanine-derived precursors has been documented. This study demonstrated the synthesis of the alkaloid (+)-corlumine, highlighting the role of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids in alkaloid synthesis (Huber & Seebach, 1987).

Chemical Characterization and Derivatives

A research effort described the preparation of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. The study provided detailed characterizations including NMR spectra and optical rotation (Jansa, Macháček, & Bertolasi, 2006).

Stereoselective Hydrolysis

Animal liver acetone powders have been used for the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, revealing potential in stereoselective synthesis (Sánchez et al., 2001).

Synthesis of Modulators for Nuclear Receptors

Enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, synthesized using Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis, has been studied for its utility in the synthesis of modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

Synthesis of Constrained Tyrosine Analogues

Research on the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, has been conducted, highlighting its potential in peptide and protein engineering (Verschueren et al., 1992).

Mechanism of Action

While the specific mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is not mentioned in the search results, it’s worth noting that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used as inhibitors of the PD-1/PD-L1 immune checkpoint pathway . This suggests that the compound may have potential applications in immunotherapy.

Future Directions

The future directions for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide could involve further optimization into potent inhibitors against the PD-1/PD-L1 protein–protein interaction . This could potentially lead to the development of new therapeutic agents for the treatment of various cancers.

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYSZVJRRFVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-methyl-alpha-methylene-, [1S-(2-endo,3-](/img/no-structure.png)